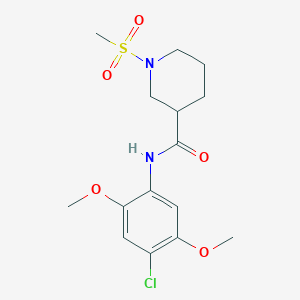
N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as SDZ 220-581, is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 involves the inhibition of certain enzymes and proteins in the body. Specifically, this compound 220-581 inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting COX-2 activity, this compound 220-581 reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 220-581 are primarily related to its inhibition of COX-2 activity. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for the inflammatory response. As a result, this compound 220-581 has anti-inflammatory and analgesic effects. Additionally, this compound 220-581 has been shown to have anti-tumor effects, possibly due to its ability to inhibit certain proteins involved in cancer progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 in lab experiments is its specificity for COX-2 inhibition. This specificity allows researchers to investigate the role of COX-2 in various physiological processes without affecting other enzymes or proteins. However, one limitation of using this compound 220-581 is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for experiments.
Future Directions
There are several future directions for the use of N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 in scientific research. One potential direction is the investigation of its effects on other enzymes and proteins involved in various physiological processes. Additionally, this compound 220-581 could be used in the development of new drugs for the treatment of inflammation, pain, and cancer. Finally, further research is needed to optimize the synthesis method of this compound 220-581 to increase its yield and availability for lab experiments.
Synthesis Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 involves a multi-step process that starts with the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with methylsulfonyl chloride to obtain 4-chloro-2,5-dimethoxybenzaldehyde methylsulfonate. This intermediate is then reacted with piperidine and triethylamine to obtain the desired product, this compound 220-581. The overall yield of this synthesis method is around 50%.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 has been extensively used in various scientific research applications. One of the most prominent applications is in the field of neuroscience, where it has been used to study the effects of various neurotransmitters on the central nervous system. This compound 220-581 has also been used in the study of pain and inflammation, as well as in the field of oncology to investigate the role of certain proteins in cancer progression.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S/c1-22-13-8-12(14(23-2)7-11(13)16)17-15(19)10-5-4-6-18(9-10)24(3,20)21/h7-8,10H,4-6,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKIKJNOYANPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCCN(C2)S(=O)(=O)C)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(4aS,8aR)-6-(N-cyclopentyl-N-methylglycyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5372879.png)
![1-{[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5372887.png)
![ethyl 1-[3-(2,4-dichlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5372891.png)

![2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5372906.png)
![N-(3-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5372915.png)
![2-(5-fluoro-2-methylphenyl)-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5372916.png)
![N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5372921.png)
![N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5372924.png)
![3-[(cyclopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid](/img/structure/B5372927.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372931.png)


